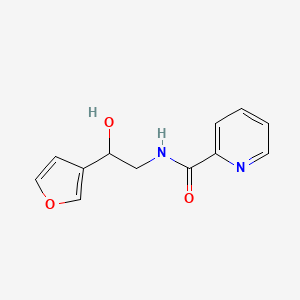

N-(2-(furan-3-yl)-2-hydroxyethyl)picolinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

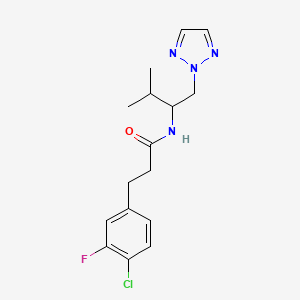

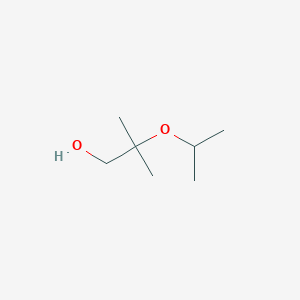

N-(2-(furan-3-yl)-2-hydroxyethyl)picolinamide is a chemical compound that belongs to the class of picolinamide derivatives. It has been extensively studied for its potential use in scientific research due to its unique properties.

Aplicaciones Científicas De Investigación

Synthesis and Spectroscopic Characterization

The compound is synthesized in a one-step process using adapted Vilsmeier conditions . The product is characterized by 1H-, 2H-, 13C-NMR-, as well as IR and Raman spectroscopy . This synthesis process is crucial for the production of the compound for various applications.

Antibacterial Activity

Furan derivatives, including our compound of interest, have shown significant antibacterial activity . They have been used to combat both gram-positive and gram-negative bacteria . This makes them valuable in the development of new antibiotics, especially in the face of increasing antibiotic resistance.

Anticancer Activity

Some furan derivatives have shown promising anticancer activity . Compounds possessing the furan and 1,3,4-thiadiazole rings showed the highest activities against human liver carcinoma cell . This suggests potential applications in cancer treatment.

Role in Green Chemistry

Furan derivatives are directly available from biomass (furfural and 5-hydroxy-methylfurfural) . This makes them an important part of green chemistry, contributing to the switch from traditional resources such as crude oil to biomass .

Synthesis of Polysubstituted Furans

The compound can be used in the synthesis of polysubstituted furans with mono- to tricarboxylates . This method provides a direct and simple strategy in the synthesis of structurally diverse polysubstituted furans .

Role in Organic Chemistry

Furan derivatives are important building blocks in organic chemistry . They are not only natural products found in various natural sources, but also structural motifs in biologically active drug molecules .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Furan derivatives, which this compound is a part of, have been noted for their broad spectrum of biological activities, including antibacterial, antifungal, and antiviral effects . These activities suggest that the compound may interact with a variety of targets, potentially including enzymes, receptors, or other proteins involved in microbial growth and replication .

Mode of Action

Furan derivatives are known to interact with their targets in a variety of ways, often leading to inhibition of essential biological processes . For instance, some furan derivatives inhibit the synthesis of key microbial proteins, leading to a halt in growth and replication .

Biochemical Pathways

Given the broad biological activity of furan derivatives, it is likely that this compound affects multiple pathways, particularly those involved in microbial growth and replication .

Result of Action

Given the known biological activities of furan derivatives, it is likely that the compound exerts its effects by inhibiting key biological processes in target organisms, leading to a halt in growth and replication .

Propiedades

IUPAC Name |

N-[2-(furan-3-yl)-2-hydroxyethyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c15-11(9-4-6-17-8-9)7-14-12(16)10-3-1-2-5-13-10/h1-6,8,11,15H,7H2,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUKPAJJVAOAWCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NCC(C2=COC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(furan-3-yl)-2-hydroxyethyl)picolinamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-3-[4-(2-Ethoxy-2-oxoethoxy)-3-methoxyphenyl]acrylic acid](/img/structure/B2851859.png)

![2-[(3-Nitrophenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole](/img/structure/B2851860.png)

![[4-(1,1-Dioxothiazinan-2-yl)phenyl]-morpholin-4-ylmethanone](/img/structure/B2851862.png)

![3,5-Dibromo-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B2851865.png)

![2-Cyclopropyl-N-methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]acetamide](/img/structure/B2851875.png)